4-[4-(methylsulfonyl)phenyl]-1H-indole
Overview
Description
4-[4-(methylsulfonyl)phenyl]-1H-indole is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.06669983 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Antitumor Activities
The design and synthesis of 4-(aryloyl)phenyl methyl sulfones, including the indole derivative, have shown promising results in inhibiting cyclooxygenase (COX-1 and COX-2) isoenzymes. These compounds exhibit potent anti-inflammatory activity and have been tested for their in vitro antitumor effects against human cell lines, demonstrating significant inhibitory activity. This research highlights the compound's dual role in anti-inflammatory and anticancer therapy, with indole derivative 33 showing exceptional potency and selectivity (Harrak et al., 2010).
Synthesis and Chemical Structure Analysis
Efforts in synthesizing novel indole derivatives have led to the creation of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. These compounds are synthesized from indole through a multi-step process, yielding significant yields. The chemical structure analysis of these derivatives provides insights into their potential applications in various biological activities (Gribble et al., 2002).
Biological Activity
Indole derivatives have been synthesized to explore their biological activity, with some showing potential as para amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and treatments for phobic disorders. The synthesis process involves the reaction of specific sulfonamides with 2,3-dimethylindole, leading to compounds with potentially high biological activity (Avdeenko et al., 2020).
Molecular and Crystal Structure Insights
The molecular and crystal structure of N-methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline has been determined, revealing the non-planarity of the indole system and the significant angles around the sulfonyl substituent. This structural information aids in understanding the compound's chemical behavior and potential interactions in biological systems (Sankaranarayanan et al., 2001).
Catalytic Applications
The use of phenylsulfonic acid-functionalized silica as a heterogeneous acid catalyst in the synthesis of indole-2-carboxylic esters through Bischler cyclization demonstrates the compound's versatility. This method provides an efficient approach to transform various substrates into the corresponding indole derivatives with excellent yields, showcasing the compound's utility in synthetic chemistry (Sun et al., 2015).
Mechanism of Action
Future Directions
The future directions for research on “4-[4-(methylsulfonyl)phenyl]-1H-indole” could include further exploration of its potential biological activities, such as its antimicrobial and anti-inflammatory effects . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of interest.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)12-7-5-11(6-8-12)13-3-2-4-15-14(13)9-10-16-15/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXVLKFJFZKEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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